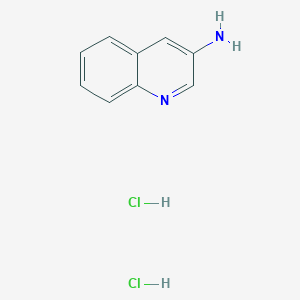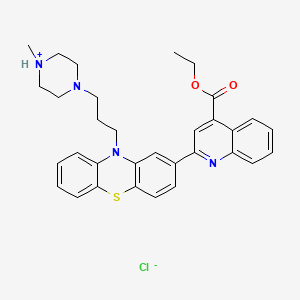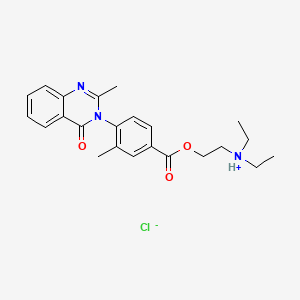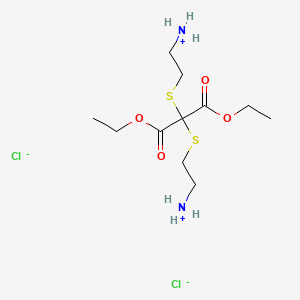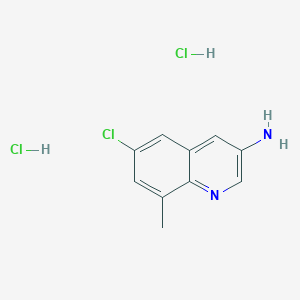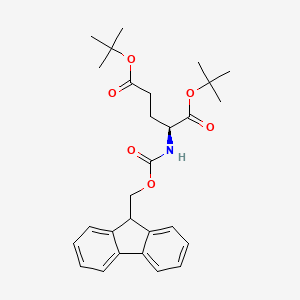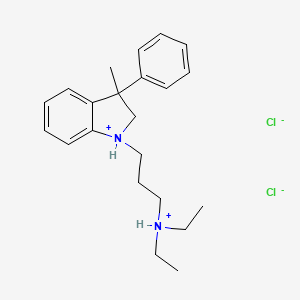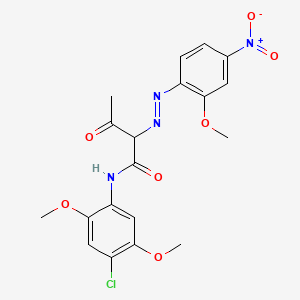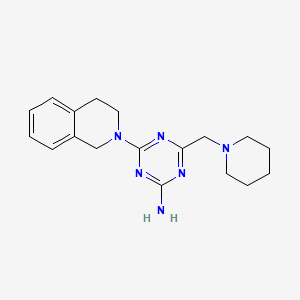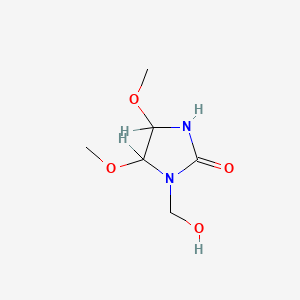
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one is a heterocyclic compound featuring an imidazolidinone core with hydroxymethyl and dimethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethoxyimidazolidin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Compounds with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl and dimethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone core provides a stable scaffold that can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)-4,5-dimethoxyimidazole: Shares the imidazole core but differs in the substitution pattern.
4,5-Dimethoxyimidazolidin-2-one: Lacks the hydroxymethyl group, affecting its reactivity and applications.
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidine: Similar structure but with different oxidation states.
Uniqueness: 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one is unique due to the combination of its hydroxymethyl and dimethoxy substituents on the imidazolidinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23706-07-2 |
|---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O4/c1-11-4-5(12-2)8(3-9)6(10)7-4/h4-5,9H,3H2,1-2H3,(H,7,10) |
InChI-Schlüssel |
RLCNRJIGKFHYRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(N(C(=O)N1)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)


